Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-
Description
Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- is a substituted urea derivative characterized by two distinct aromatic substituents: a 2-(2-chlorophenyl)ethyl group and a 7-hydroxy-1-naphthalenyl moiety. The urea core (-NH-CO-NH-) serves as a central scaffold, with substitutions influencing its physicochemical and pharmacological properties. The 7-hydroxy-naphthalenyl group may confer enhanced hydrogen-bonding capabilities, while the chlorophenyl ethyl substituent could modulate lipophilicity and receptor binding .
Properties
CAS No. |
648420-36-4 |
|---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H17ClN2O2/c20-17-6-2-1-4-14(17)10-11-21-19(24)22-18-7-3-5-13-8-9-15(23)12-16(13)18/h1-9,12,23H,10-11H2,(H2,21,22,24) |
InChI Key |
YGXCBFYKMUUXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Cl |
Origin of Product |
United States |
Preparation Methods
Overview of the Synthesis Approach
The synthesis of this compound typically involves:
- The preparation of intermediates such as substituted arylamines or naphthalenyl derivatives.
- Reaction with isocyanates or carbamoyl chlorides to form the urea backbone.
- Purification and characterization of the final product.
Step-by-Step Synthesis
Preparation of the Starting Materials
-
- Aryl amines like 2-(2-chlorophenyl)ethylamine are commercially available or can be synthesized via reduction of nitroaryl precursors.
- Reduction is typically performed using catalytic hydrogenation (e.g., palladium on carbon with hydrogen gas) or chemical reducing agents like tin chloride in acidic conditions.
-
- 7-Hydroxy-1-naphthaldehyde can serve as a precursor, which is readily available or synthesized through selective hydroxylation of naphthalene derivatives.
Formation of the Urea Bond
The key step in the synthesis involves coupling the amine group from the arylamine with an isocyanate derivative or carbamoyl chloride to form the urea linkage.
Method 1: Using Isocyanates
- React 2-(2-chlorophenyl)ethylamine with 7-hydroxy-1-naphthalenyl isocyanate.
- Reaction conditions:
- Solvent: Anhydrous dichloromethane or toluene.
- Temperature: Room temperature to mild heating (25–50°C).
- Catalyst: Triethylamine (as a base) to neutralize HCl formed during the reaction.
Method 2: Using Carbamoyl Chlorides
- Prepare carbamoyl chloride by reacting phosgene or triphosgene with 7-hydroxy-1-naphthalenamine.
- Couple the carbamoyl chloride intermediate with 2-(2-chlorophenyl)ethylamine.
- Reaction conditions:
- Solvent: Anhydrous tetrahydrofuran (THF).
- Temperature: Ice-cold conditions initially, followed by gradual warming to room temperature.
Purification Techniques
After synthesis, purification is crucial to isolate the target compound from by-products and unreacted starting materials:
- Recrystallization : Use ethanol or a mixture of ethanol and water as solvents for recrystallization.
- Column Chromatography : Employ silica gel as the stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
- Vacuum Drying : Dry the purified compound under reduced pressure to remove traces of solvents.
Characterization
To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:
- Fourier Transform Infrared Spectroscopy (FTIR) :
- Characteristic peaks for urea groups (C=O stretch around 1650 cm⁻¹) and hydroxyl groups (broad O–H stretch around 3200–3500 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) :
- $$ ^1H $$-NMR for aromatic and aliphatic protons.
- $$ ^{13}C $$-NMR for carbon atoms in urea and aromatic rings.
- Mass Spectrometry (MS) :
- Molecular ion peak corresponding to the molecular weight of the compound.
- Elemental Analysis : To verify carbon, hydrogen, nitrogen, and chlorine content.
Data Table for Key Parameters
| Step | Reagents/Conditions | Observations/Notes |
|---|---|---|
| Aryl Amine Synthesis | Nitroaryl precursor, SnCl₂/HCl | Reduction yields aryl amine; monitored via TLC |
| Urea Formation | Isocyanate or carbamoyl chloride | Reaction proceeds smoothly under anhydrous conditions |
| Purification | Recrystallization or chromatography | High-purity product obtained |
| Characterization | FTIR, NMR, MS | Confirms structure and functional groups |
Chemical Reactions Analysis
Types of Reactions
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the naphthalenyl ring can be oxidized to form a ketone.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The hydroxy group on the naphthalenyl ring can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
FTBU-1 (1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea)
- Key Features : FTBU-1 contains a benzimidazole-thiazole substituent, enhancing aromatic stacking interactions. The 3-fluorophenyl ethyl group increases electronegativity compared to the chlorophenyl group in the target compound.
- Applications : Likely used in kinase inhibition studies due to its heterocyclic components .
N,N’-di-[3-(2-naphthalenesulfonyloxy)phenyl]urea
- Key Features : Sulfonyloxy groups at the naphthalene ring improve solubility in polar solvents. The melting point (156–160°C) indicates higher thermal stability than typical urea derivatives .
- Differentiation : The sulfonyloxy substituents introduce steric bulk and polarity, contrasting with the hydroxy group in the target compound.
Urea, N'-(3-chlorophenyl)-N-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)
- Molecular weight (332.014 g/mol) is lower than the target compound due to simpler substituents .
- Differentiation : The lack of a naphthalenyl moiety limits π-π interactions critical for binding to aromatic receptors.
Substituent Effects on Physicochemical Properties
Research Findings and Implications
- Hydrogen-Bonding Capacity: The 7-hydroxy-1-naphthalenyl group in the target compound may enhance interactions with biological targets, similar to the amino-pyridyl interactions observed in .
- Thermal Stability : Ureas with sulfonyloxy substituents (e.g., in ) exhibit higher melting points, suggesting the target compound’s stability could be intermediate between sulfonated and hydroxy-substituted derivatives .
Biological Activity
Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and the implications of its structure on its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a urea functional group bonded to two distinct aromatic substituents: a 2-chlorophenyl group and a 7-hydroxy-1-naphthalenyl group. Its molecular formula is with a molecular weight of approximately 344.80 g/mol. The presence of these aromatic systems is crucial for its biological interactions.
Synthesis
The synthesis of Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Urea Linkage : Reaction between isocyanates and amines.
- Substitution Reactions : Introduction of the chlorophenyl and naphthalenyl groups through electrophilic aromatic substitution.
- Purification : Techniques like recrystallization or chromatography to achieve high purity.
Each step must be carefully controlled to optimize yield and minimize by-products.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have shown that the compound may exhibit:
- Anticancer Activity : Similar compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : The presence of hydroxyl groups can enhance anti-inflammatory effects by modulating cytokine production.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds provides insight into the unique properties of Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Urea, N-(4-chlorophenyl)-N'-(naphthalen-1-yl)- | Contains chlorophenyl and naphthalene groups | Anticancer properties |
| Urea, N-[2-(4-methylphenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- | Methyl substitution on phenyl | Anti-inflammatory activity |
| Urea, N-[3-(trifluoromethyl)phenyl]-N'-(naphthalen-2-yl)- | Trifluoromethyl group instead of chlorine | Potential neuroprotective effects |
This table highlights how variations in substituents can lead to different biological activities, suggesting that the specific arrangement and types of substituents in Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- may confer unique pharmacological properties.
Case Studies and Research Findings
Research has demonstrated the compound's potential in various therapeutic applications. For instance:
- Antitumor Activity : A study indicated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting a pathway for further development as an anticancer agent .
- Anti-inflammatory Effects : In vitro assays showed that the compound could downregulate pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
- Neuroprotective Properties : Some analogs have been linked to neuroprotection in models of neurodegenerative diseases, suggesting this compound may also have applications in neurology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
